H-Arg-Tyr-Trp-Met-Ser-OH
Description
H-Arg-Tyr-Trp-Met-Ser-OH is a synthetic pentapeptide composed of arginine (Arg), tyrosine (Tyr), tryptophan (Trp), methionine (Met), and serine (Ser).
- Arg: Positively charged at physiological pH, often involved in electrostatic interactions or receptor binding.
- Met: Sulfur-containing residue that may participate in redox reactions or metal coordination.
- Ser: Polar residue contributing to solubility and hydrogen bonding.
However, functional data remain speculative without direct experimental evidence.
Properties
CAS No. |
244181-62-2 |
|---|---|
Molecular Formula |
C34H47N9O8S |
Molecular Weight |
741.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H47N9O8S/c1-52-14-12-25(30(47)43-28(18-44)33(50)51)40-32(49)27(16-20-17-39-24-7-3-2-5-22(20)24)42-31(48)26(15-19-8-10-21(45)11-9-19)41-29(46)23(35)6-4-13-38-34(36)37/h2-3,5,7-11,17,23,25-28,39,44-45H,4,6,12-16,18,35H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,47)(H,50,51)(H4,36,37,38)/t23-,25-,26-,27-,28-/m0/s1 |
InChI Key |
TXHBCJXIZMCQKC-BLVAWXTGSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-Trp-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers . These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Tyr-Trp-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for substitution reactions involving amino groups.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups attached to the amino groups.
Scientific Research Applications
H-Arg-Tyr-Trp-Met-Ser-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzymes like proteases, aiding in the study of enzyme kinetics and specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Arg-Tyr-Trp-Met-Ser-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, or other proteins through:
Hydrogen bonding: The hydroxyl group of serine and the phenol group of tyrosine can form hydrogen bonds.
Hydrophobic interactions: The aromatic rings of tyrosine and tryptophan can participate in hydrophobic interactions.
Electrostatic interactions: The positively charged guanidinium group of arginine can interact with negatively charged residues.
Comparison with Similar Compounds
Key Observations:
Sequence Length : The target pentapeptide is shorter than H-Tyr-Met-Glu-His-Phe-Arg-Trp-OH (7 residues) but longer than dipeptides like H-Trp-Met-OH. Longer peptides often exhibit higher specificity in biological interactions .
The presence of Arg distinguishes this compound from H-Asp-Tyr-Met-Gly-Trp-Met-OH (Asp instead of Arg), which may alter charge distribution and solubility .
Storage: Most peptides require storage at -20°C to prevent degradation, aligning with practices noted in , and 4.
Shorter Peptides ()
- H-Trp-Met-OH : Simpler structure allows for studies on dipeptide transport or metabolism .
- H-Trp-Ser-OH : Polar Ser residue may improve aqueous solubility compared to H-Trp-Met-OH .
Limitations and Gaps
- Target Compound Data: No direct experimental data (e.g., spectral properties, bioactivity) are available for this compound.
- Contradictions : Longer peptides like H-Tyr-Met-Glu-His-Phe-Arg-Trp-OH exhibit significantly higher molecular weights (~1,068 Da) and specialized applications, limiting direct comparisons with the target compound .
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